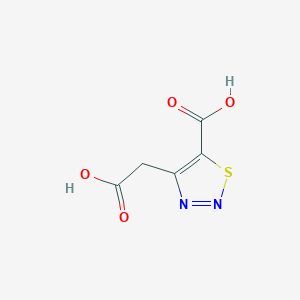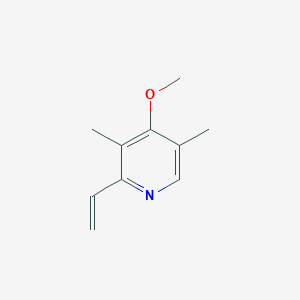
4-Methoxy-3,5-dimethyl-2-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3,5-dimethyl-2-vinylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a pyridine derivative characterized by the presence of methoxy, dimethyl, and vinyl groups attached to the pyridine ring
Méthodes De Préparation
The synthesis of 4-Methoxy-3,5-dimethyl-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylpyridine with a vinylating agent under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. The exact details of the industrial synthesis may vary depending on the scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
4-Methoxy-3,5-dimethyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methoxy-3,5-dimethyl-2-vinylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3,5-dimethyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in various chemical reactions, while the methoxy and dimethyl groups influence its reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Methoxy-3,5-dimethyl-2-vinylpyridine can be compared with other similar compounds, such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound has a hydroxyl group instead of a vinyl group, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-ethenyl-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-5-9-8(3)10(12-4)7(2)6-11-9/h5-6H,1H2,2-4H3 |
Clé InChI |
GDCWZSQELZSPAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


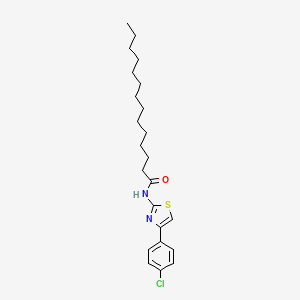
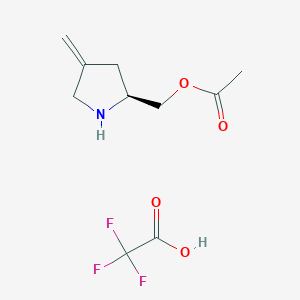
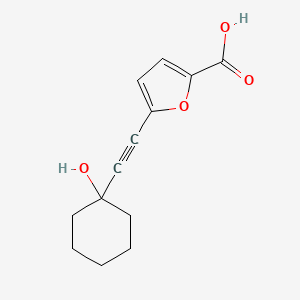
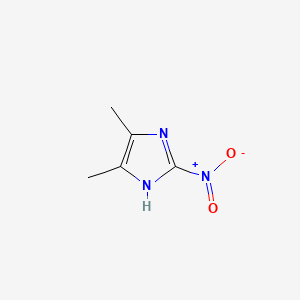
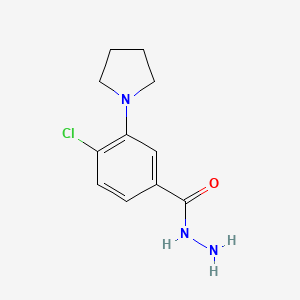
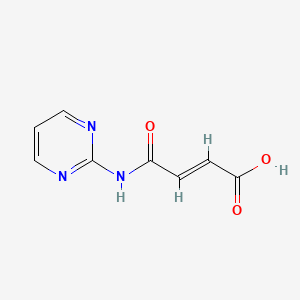
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
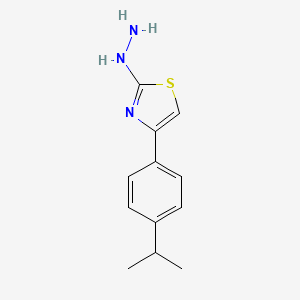
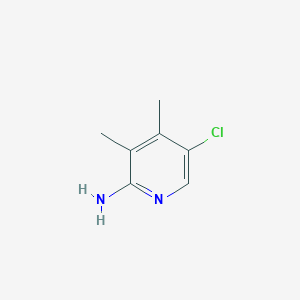
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)


![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
